amine CAS No. 184785-17-9](/img/structure/B6361600.png)
[(2E)-2-Methyl-3-phenylprop-2-en-1-yl](propyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2E)-2-Methyl-3-phenylprop-2-en-1-ylamine” is a chemical compound with the molecular formula C13H19N . It has potential applications in various fields, including medical, environmental, and industrial research.
Synthesis Analysis
The synthesis of amines like “(2E)-2-Methyl-3-phenylprop-2-en-1-ylamine” can be achieved through several methods. One common method involves the reduction of nitriles or amides . Another method involves S N 2 reactions of alkyl halides with ammonia or other amines . Additionally, the azide synthesis method involves a nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide .Molecular Structure Analysis
The molecular structure of “(2E)-2-Methyl-3-phenylprop-2-en-1-ylamine” can be elucidated using various spectroscopic techniques. Single-crystal X-ray diffraction technique is commonly used for this purpose . Theoretical studies, such as those using Density Functional Theory (DFT), can also provide insights into the molecular structure .Chemical Reactions Analysis
Amines like “(2E)-2-Methyl-3-phenylprop-2-en-1-ylamine” can undergo various chemical reactions. For instance, they can participate in S N 2 reactions with alkyl halides . They can also react with azide ions to form alkyl azides, which can then be reduced to form amines .Physical And Chemical Properties Analysis
The physical and chemical properties of “(2E)-2-Methyl-3-phenylprop-2-en-1-ylamine” can be predicted using computational methods. For instance, molecular mechanics simulations can be used to calculate properties such as elastic constant tensors, shear modulus, bulk modulus, Young’s modulus, and Poisson’s ratio .Aplicaciones Científicas De Investigación
Carcinogenic Potential and Environmental Fate
Research has extensively studied the formation, detection, and environmental fate of nitrogen-containing compounds, such as heterocyclic aromatic amines (HAAs), which are structurally similar or related to “(2E)-2-Methyl-3-phenylprop-2-en-1-ylamine”. These compounds are known for their presence in cooked meats and their potential carcinogenic effects. For instance, studies have explored the analytical techniques for quantifying HAAs in foodstuff, beverages, and biological matrices, highlighting the importance of sensitive and selective methods like liquid chromatography coupled with mass spectrometry for their detection (Teunissen et al., 2010)[https://consensus.app/papers/review-analysis-teunissen/c2a13806be3b5977bb498c81c2ac31da/?utm_source=chatgpt]. Furthermore, the environmental fate and toxicity of chemical warfare agent degradation products, which include nitrogen-containing compounds, have been assessed to understand their persistence and impact on health and ecosystems (Munro et al., 1999)[https://consensus.app/papers/sources-fate-toxicity-chemical-warfare-agent-degradation-munro/594bd29edb5a5725bfd1c04a8a84560a/?utm_source=chatgpt].
Analytical Detection and Quantification
The development of analytical methods for the detection and quantification of nitrogen-containing compounds, including biogenic amines, has been a significant area of research. Studies have reviewed current analytical techniques, such as high-performance liquid chromatography (HPLC), for the determination of biogenic amines in foods, emphasizing the need for accurate and reliable methods to assess food safety (Önal, 2007)[https://consensus.app/papers/review-current-methods-determination-amines-foods-önal/708efa2493b05d2090c4c889a4a0e8a9/?utm_source=chatgpt]. Molecular methods for detecting biogenic amine-producing bacteria on foods have also been explored to prevent the accumulation of harmful amines in food products (Landete et al., 2007)[https://consensus.app/papers/methods-detection-biogenic-amineproducing-bacteria-landete/6d9797d791855a34b2fded6a0de89639/?utm_source=chatgpt].
Applications in Material Science
The functionalization of metal–organic frameworks (MOFs) with amine groups has been investigated for potential applications in gas storage, separation, and catalysis. Amine-functionalized MOFs have shown promise in CO2 capture due to the strong interaction between CO2 and the basic amine functionalities, highlighting their utility in environmental and materials chemistry (Lin et al., 2016)[https://consensus.app/papers/aminefunctionalized-frameworks-structure-synthesis-lin/fee2bc1690605afd97189398fbeafeef/?utm_source=chatgpt].
Safety and Hazards
While specific safety data for “(2E)-2-Methyl-3-phenylprop-2-en-1-ylamine” is not available, amines in general can be hazardous. They are often flammable and may be corrosive to metals . They can cause severe skin burns and eye damage, and may cause respiratory irritation . They can be toxic if swallowed, in contact with skin, or if inhaled .
Mecanismo De Acción
Target of Action
It is structurally similar to 3-phenylpropylamine , which has been shown to interact with Trypsin-1 and Trypsin-2 . These enzymes play crucial roles in the digestion of proteins in the human body.
Mode of Action
Based on its structural similarity to 3-phenylpropylamine, it may interact with its targets (trypsin-1 and trypsin-2) by binding to their active sites, thereby influencing their enzymatic activity .
Biochemical Pathways
Given its potential interaction with trypsin enzymes, it could influence protein digestion and absorption processes in the human body .
Pharmacokinetics
Similar compounds like 3-phenylpropylamine have been shown to have variable absorption and distribution profiles . The metabolism and excretion of these compounds can also vary, potentially impacting their bioavailability .
Result of Action
If it does interact with trypsin enzymes, it could potentially influence protein digestion and absorption, thereby affecting cellular processes that rely on these proteins .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the activity of trypsin enzymes, which are potential targets of this compound, is known to be influenced by pH . Therefore, changes in environmental conditions could potentially affect the compound’s mechanism of action.
Propiedades
IUPAC Name |
(E)-2-methyl-3-phenyl-N-propylprop-2-en-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-3-9-14-11-12(2)10-13-7-5-4-6-8-13/h4-8,10,14H,3,9,11H2,1-2H3/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDERXMLILGZDOB-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC(=CC1=CC=CC=C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNC/C(=C/C1=CC=CC=C1)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





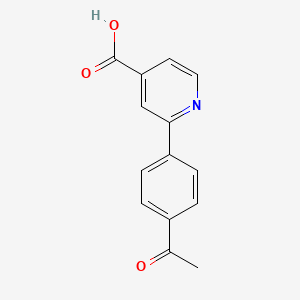
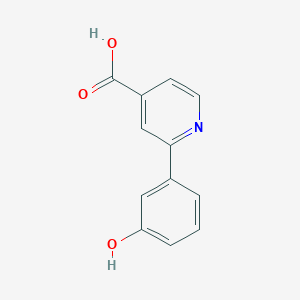
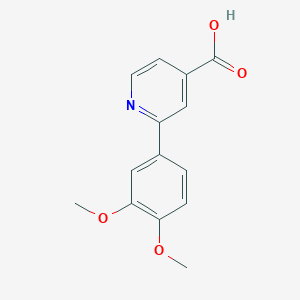



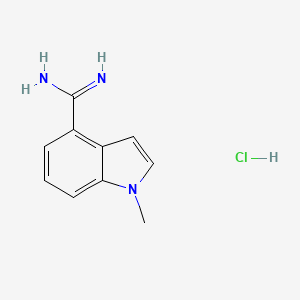
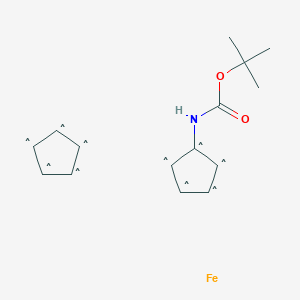
amine](/img/structure/B6361599.png)
![2-[3-(3-Nitro-1H-pyrazol-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6361606.png)